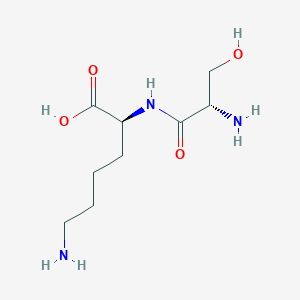
L-Seryl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-lysine: is a dipeptide composed of the amino acids L-serine and L-lysine. It is formed by a peptide bond between the carboxyl group of L-serine and the amino group of L-lysine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Seryl-L-lysine can be synthesized through a peptide coupling reaction. This involves the activation of the carboxyl group of L-serine and subsequent reaction with the amino group of L-lysine. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Corynebacterium glutamicum is a commonly used microorganism for the production of amino acids, including L-lysine. The fermentation process can be optimized by adjusting parameters such as pH, temperature, and nutrient availability to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: L-Seryl-L-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group of L-lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Formation of keto derivatives.
Reduction: Regeneration of the original hydroxyl group.
Substitution: Formation of substituted amino derivatives.
Aplicaciones Científicas De Investigación
L-Seryl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein structure and function, as well as its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in neuroprotection and as a precursor for bioactive compounds.
Industry: Utilized in the production of food additives, pharmaceuticals, and cosmetics due to its biocompatibility and functional properties
Mecanismo De Acción
The mechanism of action of L-Seryl-L-lysine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as seryl-tRNA synthetase and lysyl-tRNA synthetase, playing a role in protein synthesis.
Pathways Involved: It is involved in the biosynthesis of proteins and peptides, acting as a substrate for enzymatic reactions that incorporate amino acids into growing peptide chains
Comparación Con Compuestos Similares
L-Seryl-L-lysine can be compared with other similar dipeptides such as:
L-Seryl-L-proline: Another dipeptide with different functional properties and applications.
L-Seryl-L-alanine: Known for its role in protein structure and stability.
L-Seryl-L-threonine: Involved in various metabolic pathways and has distinct biochemical properties.
Uniqueness: this compound is unique due to its specific combination of L-serine and L-lysine, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its involvement in protein synthesis make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
22677-61-8 |
|---|---|
Fórmula molecular |
C9H19N3O4 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H19N3O4/c10-4-2-1-3-7(9(15)16)12-8(14)6(11)5-13/h6-7,13H,1-5,10-11H2,(H,12,14)(H,15,16)/t6-,7-/m0/s1 |
Clave InChI |
SBMNPABNWKXNBJ-BQBZGAKWSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
SMILES canónico |
C(CCN)CC(C(=O)O)NC(=O)C(CO)N |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



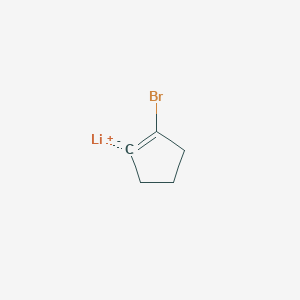
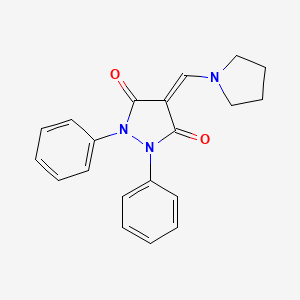
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)

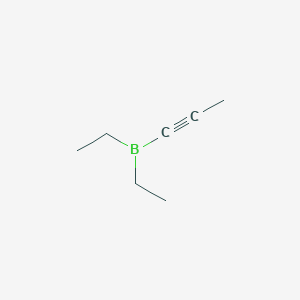
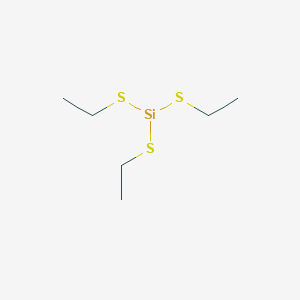

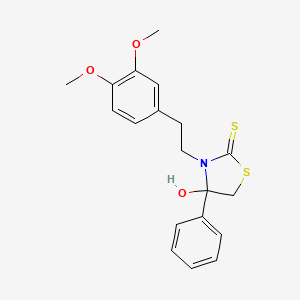

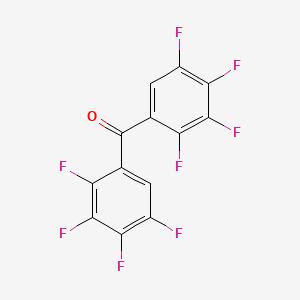
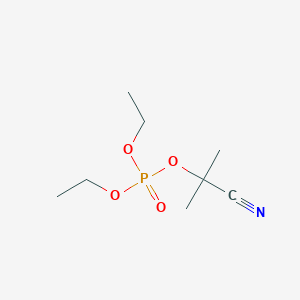

![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
